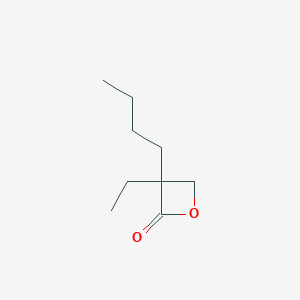

3-Butyl-3-ethyloxetan-2-one

Description

3-Butyl-3-ethyloxetan-2-one is a substituted oxetane derivative, specifically a four-membered cyclic ester (lactone) with butyl and ethyl groups attached to the oxetane ring. Oxetanes are known for their ring strain, which influences their reactivity and applications in polymer chemistry, pharmaceuticals, and organic synthesis.

Properties

CAS No. |

5810-00-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-butyl-3-ethyloxetan-2-one |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-9(4-2)7-11-8(9)10/h3-7H2,1-2H3 |

InChI Key |

YNOLOWBPJRHOPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(COC1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-ethyloxetan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 3-butyl-3-ethyloxetan-2-ol using strong acids or bases as catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the oxetane ring .

Industrial Production Methods

In industrial settings, the production of 3-Butyl-3-ethyloxetan-2-one may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-ethyloxetan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or other nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols .

Scientific Research Applications

3-Butyl-3-ethyloxetan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-3-ethyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Methyl-2-ethyl-1,3-dioxolane

- Structure : A five-membered cyclic ether (1,3-dioxolane) with methyl and ethyl substituents.

- CAS/EPA : CAS 126-39-6, EPA ID 33852 .

- Key Differences :

- Ring Size : Dioxolanes (5-membered) exhibit lower ring strain compared to oxetanes (4-membered), affecting thermal stability and reactivity.

- Functionality : Dioxolanes are ethers, while oxetan-2-ones are esters, making the latter more reactive toward nucleophilic attack (e.g., hydrolysis).

- Applications : Dioxolanes are often used as solvents or protecting groups, whereas oxetanes are leveraged for polymerization or drug delivery systems due to their strained ring.

3-Methyl-2-butanone

- Structure : A linear ketone (C=O) with branched alkyl groups.

- CAS/EPA : CAS 563-80-4, EPA ID 54767 .

- Key Differences: Polarity: Ketones like 3-methyl-2-butanone have higher polarity than cyclic esters, influencing solubility in polar solvents. Reactivity: Oxetan-2-ones undergo ring-opening reactions (e.g., with amines or alcohols), while ketones participate in condensation or reduction reactions. Boiling Points: Cyclic esters typically have higher boiling points than linear ketones due to stronger intermolecular forces.

Trichloroethane

- Structure : A chlorinated alkane (1,1,1-trichloroethane).

- CAS/EPA : CAS 71-55-6, EPA ID 4796 .

- Key Differences :

- Environmental Impact : Chlorinated hydrocarbons like trichloroethane are persistent pollutants, whereas oxetane derivatives are less environmentally hazardous.

- Functionality : Trichloroethane’s C-Cl bonds make it a potent solvent for degreasing, unlike oxetan-2-ones, which are reactive intermediates.

Substituent Effects on Physicochemical Properties

*Estimated values for 3-butyl-3-ethyloxetan-2-one are extrapolated from analogous compounds.

Environmental and Industrial Relevance

- Biodegradability : Oxetane derivatives are generally more biodegradable than chlorinated compounds like trichloroethane due to ester linkages .

- Synthetic Utility : The butyl and ethyl substituents in 3-butyl-3-ethyloxetan-2-one enhance steric hindrance, slowing hydrolysis compared to smaller analogs (e.g., methyl-substituted oxetanes).

- Toxicity : Chlorinated compounds (e.g., trichloroethane) show higher neurotoxicity, whereas oxetane-based lactones are less toxic but require handling precautions due to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.